(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine
Description
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine (IUPAC name: [1-(thiophen-2-yl)cyclopropyl]methanamine) is a cyclopropane-containing amine derivative with a thiophene substituent. Its molecular formula is C₈H₁₁NS (molecular weight: 153.25 g/mol), and its structural features include a cyclopropane ring fused to a thiophene moiety via a methylene bridge, with a primary amine group attached to the cyclopropane . Key identifiers include:
- SMILES: C1CC1(CN)C2=CC=CS2
- InChIKey: ZDLQKYNEHHPKBK-UHFFFAOYSA-N
- PubChem CID: 15611175
However, its biological activity and applications remain understudied compared to structurally related compounds .
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
[1-(thiophen-2-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7,10H2 |
InChI Key |
HJYCMHUUQLTCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethylamine with thiophen-2-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the amine, facilitating nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Thiophene vs. Fluorine/methoxy groups (Compounds 35, 20): Electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties, affecting receptor binding (e.g., 5-HT2C selectivity) .
Stereochemistry :
- Chiral cyclopropane derivatives (e.g., (+)-20) exhibit distinct biological activities compared to racemic mixtures. For instance, (+)-20 showed a specific optical rotation ([α]D²⁰: -39.0°), indicating enantiomer-specific interactions .
Synthetic Efficiency: Yields vary significantly: 97% for Compound 12 (difluorophenyl derivative) vs. 38% for Compound 40 (quinoline derivative), highlighting the impact of steric hindrance and reagent compatibility .
Pharmacological and Physicochemical Properties
- Serotonin Receptor Modulation : Compounds like 35 and (+)-20 demonstrate functional selectivity for 5-HT2C receptors, attributed to their methoxy and fluorine substituents. Thiophene-containing variants may exhibit altered binding kinetics due to sulfur’s polarizability .
- ALK Inhibition: Compound 12 (difluorophenyl derivative) showed nanomolar potency against anaplastic lymphoma kinase (ALK), suggesting cyclopropane rigidity enhances target engagement .
Biological Activity
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine is an organic compound with significant potential in pharmacological research due to its unique structural features and biological activity. This article explores its biological activity, synthesis, interaction with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula CHNS and a molecular weight of 167.27 g/mol. Its structure includes a cyclopropyl group linked to a methanamine moiety, with a thiophene ring at the 2-position. This configuration contributes to its reactivity and interaction capabilities with various biological targets.
Preliminary studies indicate that this compound may modulate enzyme activity and influence signal transduction pathways, making it relevant for drug development targeting specific diseases. The compound's ability to interact with enzymes and receptors suggests it could serve as a probe for studying small molecule interactions with biological macromolecules.
Interaction Studies
Research has focused on the binding affinity of this compound to various enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, modifications to its structure can significantly influence its biological activity, highlighting the importance of structural optimization in drug design.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a selective inhibitor in pharmacological applications. For example, one study identified structural analogs that demonstrated significant inhibitory activity against human lipoxygenase, which is involved in inflammatory processes . The findings suggest that derivatives of this compound could be developed into potent pharmacological agents.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1-(Thiophen-3-ylmethyl)cyclopropyl)methanamine | Thiophene ring at the 3-position | Different position of thiophene affects reactivity |
| (1-(Furan-2-ylmethyl)cyclopropyl)methanamine | Furan ring instead of thiophene | Offers different electronic properties |
| (1-(Pyridin-2-ylmethyl)cyclopropyl)methanamine | Pyridine ring instead of thiophene | Alters interaction with biological targets |
This comparison illustrates how variations in the functional groups can affect the biological activity and reactivity of these compounds.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of Cyclopropane : Utilizing cyclopropane derivatives as starting materials.
- Substitution Reactions : Introducing the thiophene moiety through electrophilic substitution.
- Finalization : Completing the synthesis by functionalizing the amine group.
Optimizing reaction conditions such as temperature and catalyst concentration is essential for enhancing yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
